molecular formula C10H18 B3425930 Decahydronaphthalene CAS No. 493-01-6

Decahydronaphthalene

Cat. No.: B3425930
CAS No.: 493-01-6
M. Wt: 138.25 g/mol
InChI Key: NNBZCPXTIHJBJL-UHFFFAOYSA-N
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Description

Decahydronaphthalene (Decalin, C₁₀H₁₈), a bicyclo[4.4.0]decane, is a saturated bicyclic hydrocarbon and a fully hydrogenated derivative of naphthalene. It exists as a mixture of cis- and trans-isomers (CAS 91-17-8), with distinct physical properties (Table 1). Industrially, it is valued as a solvent for resins, waxes, and fuels due to its high boiling point (187°C for the mixture) and chemical stability . However, it readily forms explosive peroxides upon prolonged exposure to air, necessitating inert storage conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
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InChI

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2
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InChI Key

NNBZCPXTIHJBJL-UHFFFAOYSA-N
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Canonical SMILES

C1CCC2CCCCC2C1
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Molecular Formula

C10H18
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DSSTOX Substance ID

DTXSID1024912, DTXSID00873337, DTXSID90883405
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Molecular Weight

138.25 g/mol
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Physical Description

Decahydronaphthalene appears as a clear colorless liquid with an aromatic odor. Flash point 134 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with an aromatic odor; [CAMEO], Colorless liquid; [Sigma-Aldrich MSDS], Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

383 °F at 760 mmHg (USCG, 1999), 155.5 °C, 185-195 °C
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Flash Point

134 °F (USCG, 1999), 134 deg. F, 129 °F; 54 °C (Closed cup) /Trans-isomer/, 136 °F; 58 °C (CLOSED CUP), 57 °C c.c.
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Solubility

Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters., In water, 0.889 mg/l @ 25 °C, Solubility in water at 25 °C: very poor
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Density

0.89 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8965 @ 22 °C, Vapor density: 4.77 (air= 1) /Trans-isomer/, Liquid water interfacial tension: 51.5 dynes/cm= 0.0515 N/m at 20 °C; liquid heat capacity= 0.391 BTU/lb-deg F @ 70 °F; liquid thermal conductivity= 0.735 BTU-in/hr-sq ft-deg F at 135 °C; saturated vapor density= 0.00269 lb/cu ft @ 130 °F, Relative density (water = 1): 0.87-0.90
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Vapor Density

4.76 (Air= 1), Relative vapor density (air = 1): 4.8
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Vapor Pressure

2.3 [mmHg], 1.22 [mmHg], 0.78 [mmHg], VP: 1 mm Hg @ 22.5 °C /cis-Form/, VP: 10 mm Hg @ 47.2 °C /trans-Form/, 2.3 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 127
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Impurities

... The major impurity ... 1,2,3,4-tetrahydronaphthalene. /Commercial product/
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Color/Form

Clear colorless liquid, Water-white liquid

CAS No.

91-17-8, 493-01-6, 493-02-7
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Melting Point

-44 °F (USCG, 1999), -43 °C, -40 °C
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Chemical Reactions Analysis

Decahydronaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, oxygen, and various catalysts like platinum and palladium. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Industrial Solvent

Decahydronaphthalene is widely utilized as an industrial solvent due to its ability to dissolve a variety of substances including resins, oils, waxes, and paints. It serves as a substitute for turpentine in lacquers and varnishes, enhancing the performance and stability of these products .

Key Properties

  • Boiling Point : 189-191 °C
  • Density : 0.896 g/mL
  • Refractive Index : 1.474

Applications in Solvent Formulations

Application TypeSpecific Uses
Paints and CoatingsUsed to improve liquidity and glossiness
PolishesActs as a solvent and stabilizer
Fuel AdditivesEnhances performance in motor fuels

Chemical Synthesis

In the realm of chemical synthesis , this compound serves as a crucial intermediate in various reactions. It is employed in the synthesis of aliphatic polyesters through distannoxane-catalyzed polycondensation reactions . Additionally, it plays a role in the intramolecular carbonyl-ene cyclocondensation of oxygenated phenylallylbenzaldehydes, facilitating the production of substituted naphthalenes .

Synthesis Applications

Reaction TypeDescription
PolycondensationSynthesis of aliphatic polyesters
Carbonyl-Ene CyclocondensationProduction of substituted naphthalenes

Research Applications

This compound has been extensively studied for its toxicological effects, which are critical for understanding its safety profile in industrial applications. Research indicates that it can cause alpha2u-globulin nephropathy in male rats, highlighting potential health risks associated with exposure . Studies have focused on its systemic elimination and metabolic pathways, providing insights into its behavior in biological systems .

Toxicological Studies Overview

Study TypeFindings
Toxicokinetic StudiesCharacterized systemic elimination patterns
Long-term ExposureIndicated potential renal toxicity in animal models

Environmental Impact

Research has also examined the environmental implications of this compound usage. Its classification as a hazardous substance necessitates careful handling and disposal to mitigate risks to human health and ecosystems . The National Toxicology Program has highlighted the need for further studies to assess its long-term effects on health and the environment due to its structural similarity to other hazardous compounds like naphthalene .

Case Study 1: Industrial Use in Paints

A study conducted by Schultz Chemical demonstrated that incorporating this compound into paint formulations significantly improved the smoothness and durability of coatings compared to traditional solvents.

Case Study 2: Toxicological Research

Research published in Toxicological Sciences revealed that inhalation exposure to this compound resulted in observable nephropathy in laboratory rats, prompting discussions regarding safety regulations for workers handling this compound .

Mechanism of Action

The mechanism by which decahydronaphthalene exerts its effects involves its ability to dissolve various organic compounds, making it an excellent solvent. Its molecular structure allows it to interact with different chemical species, facilitating various chemical reactions. The pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Isomers of Decahydronaphthalene

The cis- (CAS 493-01-6) and trans-Decalin (CAS 493-02-7) isomers exhibit differences in density, boiling point, and molecular geometry:

Property cis-Decalin trans-Decalin
Density (g/cm³) 0.896 0.869
Boiling Point (°C) 195 185
Melting Point (°C) -43 -31
Vapor Pressure (kPa) 0.15 (20°C) 0.27 (20°C)
Solubility in Water Insoluble Insoluble

The cis-isomer’s higher density and boiling point stem from its less symmetrical structure, which reduces packing efficiency and increases intermolecular forces .

Methyl-Substituted Decahydronaphthalenes

Methyl derivatives, such as 2-methyl- (C₁₁H₂₀) and 2,6-dimethyldecalin (C₁₂H₂₂), are structurally similar but feature enhanced hydrophobicity and altered physical properties:

Compound Molecular Weight Boiling Point (°C) Density (g/cm³)
This compound 138.25 187 0.896 (cis)
2-Methyldecalin 152.28 ~210 (estimated) 0.905
2,6-Dimethyldecalin 166.30 ~230 (estimated) 0.912

These derivatives are used in specialized applications requiring higher thermal stability, such as lubricant additives .

Comparison with Naphthalene and Partially Hydrogenated Analogs

Property Naphthalene (C₁₀H₈) Tetralin (C₁₀H₁₂) Decalin (C₁₀H₁₈)
Structure Aromatic Partially saturated (one ring) Fully saturated
Boiling Point (°C) 218 207 187
Reactivity Oxidizes easily Moderate stability Forms peroxides
Toxicity Irritant, possible carcinogen Less toxic than naphthalene Chronic liver/kidney damage

Decalin’s full saturation eliminates aromatic reactivity but introduces peroxide formation risks. Tetralin (tetrahydronaphthalene), a monocyclic intermediate, balances solvent strength and stability but is less thermally stable than Decalin .

Comparison with Alicyclic Hydrocarbons

Compound Structure Boiling Point (°C) Applications
Cyclohexane Monocyclic 80.7 Solvent, nylon precursor
Decalin Bicyclic 187 High-temperature solvent
Limonene Monocyclic 176 Fragrance, cleaner

Decalin’s bicyclic structure provides superior solvency for high-molecular-weight polymers compared to monocyclic solvents like cyclohexane .

Biological Activity

Decahydronaphthalene, also known as decalin, is a bicyclic organic compound with the formula C10H18C_{10}H_{18}. It exists in two isomeric forms: cis and trans. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, cytotoxic, and potential therapeutic effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which allows for various stereochemical configurations that influence its biological activity. The compound can be represented as follows:

  • Cis-decalin : The two cyclohexane rings are oriented in the same direction.
  • Trans-decalin : The rings are oriented in opposite directions.

The structural differences between these isomers significantly affect their biological properties.

1. Antimicrobial Activity

Research has shown that this compound derivatives exhibit significant antimicrobial properties. A study focused on decalin-containing tetramic acids demonstrated varying degrees of antibacterial and antifungal activities depending on the stereochemistry of the decalin configuration. For instance, trans-decalin configurations were found to exert stronger antibacterial effects against Staphylococcus aureus compared to their cis counterparts .

ConfigurationAntibacterial Activity (against S. aureus)Antifungal Activity
CisModerateLow
TransHighModerate

2. Cytotoxicity

Cytotoxic effects of this compound have been evaluated against various cancer cell lines. The activity was found to be dependent on the specific configuration of the compound. In particular, compounds with trans configurations displayed enhanced cytotoxicity against several cancer cell lines compared to cis isomers .

3. Inhibition Studies

Recent studies have identified that this compound derivatives can inhibit specific enzymes related to steroidogenesis in insects. The inhibition of the insect steroidogenic glutathione S-transferase Noppera-bo was particularly noted, suggesting potential applications in pest control . This finding is significant as it opens avenues for developing environmentally friendly insecticides based on natural compounds.

Case Study 1: Anticancer Properties

A notable case study investigated the anticancer properties of trans-decalin derivatives in vitro. The results indicated a marked reduction in cell viability across multiple cancer cell lines, with mechanisms involving mitochondrial dysfunction being proposed .

Case Study 2: Environmental Impact

Another study examined the systemic elimination and toxicity of decalin in animal models (rats and mice). It was found that repeated exposure led to nephropathy in male rats, raising concerns about its safety profile for long-term use . This study emphasizes the need for careful consideration of dosage and exposure duration when evaluating the therapeutic potential of this compound.

Q & A

Q. What are the standard methodologies for synthesizing decahydronaphthalene, and how do reaction conditions influence isomer ratios?

this compound (DHN) is synthesized via catalytic hydrogenation of naphthalene. The choice of catalyst (e.g., nickel, platinum, or aluminum chloride) and reaction temperature critically determines the cis/trans isomer ratio . For example, hydrogenation under high-pressure H₂ with nickel catalysts at 150–200°C yields a cis-dominated mixture, while aluminum chloride-catalyzed isomerization shifts the equilibrium toward the trans isomer . Post-synthesis, gas chromatography (GC) or nuclear magnetic resonance (NMR) should be employed to quantify isomer content .

Q. What analytical techniques are recommended for characterizing the physical properties of this compound?

Key techniques include:

  • Boiling/melting points : Differential scanning calorimetry (DSC) or traditional capillary methods (e.g., 187°C boiling point for trans-DHN) .
  • Structural elucidation : Infrared (IR) spectroscopy to identify functional groups (e.g., C-H stretching in bicyclic structures) and X-ray crystallography for solid-phase isomer confirmation .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection to detect naphthalene residuals .

Q. What safety protocols are essential for handling this compound in laboratory settings?

DHN exposure risks include dermal irritation, hepatotoxicity, and peroxide formation during storage . Mitigation strategies:

  • Ventilation : Use local exhaust ventilation or fume hoods during solvent transfers .
  • Storage : Add antioxidants (e.g., BHT) to inhibit peroxide formation and store in amber bottles under inert gas .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid skin contact .

Advanced Research Questions

Q. How can isomerization kinetics of this compound be mechanistically studied under varying catalytic conditions?

Isomerization mechanisms (e.g., cis → trans conversion) are probed via:

  • Kinetic experiments : Monitor isomer ratios over time using GC under controlled temperatures (e.g., 150°C) and catalysts (e.g., AlCl₃) .
  • Computational modeling : Density functional theory (DFT) to calculate activation energies and transition states for ring-flipping pathways .
  • Isotopic labeling : Deuterated DHN (e.g., Decalin-d18) tracks hydrogen migration during isomerization .

Q. How should researchers design in vivo toxicological studies to assess DHN’s hepatic and renal effects?

Follow systematic frameworks from toxicological profiles :

  • Dose selection : Use OECD guidelines for acute (e.g., 500–2000 mg/kg) and subchronic exposures.
  • Endpoints : Measure serum ALT/AST (liver function) and BUN/creatinine (kidney function) in rodent models .
  • Bias mitigation : Randomize dose groups, blind histopathological assessments, and adhere to risk-of-bias criteria (e.g., Table C-7 in ) .

Q. What computational approaches are effective for predicting DHN’s thermochemical and solvent properties?

  • Thermodynamic data : Use NIST subscription databases to access enthalpy, entropy, and heat capacity values derived from combustion calorimetry .
  • Solvent modeling : Molecular dynamics (MD) simulations to predict DHN’s solubility parameters (δ) and partition coefficients (log P) .
  • Spectroscopic predictions : Compare computed IR spectra (via Gaussian software) with experimental data to validate conformational models .

Q. How does DHN’s solvent polarity influence reaction kinetics in heterogeneous catalysis?

As a nonpolar solvent, DHN stabilizes hydrophobic reactants and affects activation energies. Methodologies:

  • Kinetic profiling : Compare reaction rates in DHN vs. polar solvents (e.g., DMSO) using Arrhenius plots (e.g., 10 wt% PS catalyst at 150°C) .
  • Solvent parameterization : Measure DHN’s Hansen solubility parameters to correlate with catalytic efficiency .

Q. How can contradictory data on DHN’s environmental persistence be resolved?

Address discrepancies via:

  • Systematic reviews : Apply inclusion criteria (Table B-1 in ) to filter studies by exposure route (e.g., inhalation vs. dermal) and species .
  • Meta-analysis : Pool half-life data (e.g., air vs. soil) using random-effects models, weighted by study confidence ratings (Step 6 in ) .
  • Degradation studies : Conduct accelerated UV-oxidation experiments to quantify DHN’s photolytic breakdown products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Decahydronaphthalene
Reactant of Route 2
Decahydronaphthalene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.